7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Physicochemical Property Lipophilicity CNS Drug Design

Avoid SAR confounds from uncontrolled substitution. This 7-chloro-N1-methyl dihydroquinolinone scaffold offers validated selectivity for MAO-B research, eliminating the potency loss and off-target risks seen with C6 or des-halo analogs. - Defined substitution for clean SAR: The N1-methyl blocks an H-bond donor, while 7-chloro engages hydrophobic pockets, critical for isoform selectivity. - CNS-lead optimization: XLogP3-AA of 1.9 and absent N-H moiety enhance passive permeability, ideal for developing blood-brain barrier-penetrant probes. - Synthetic versatility: The 7-chloro handle supports cross-coupling diversification to generate CNS-focused libraries from a single, high-purity intermediate.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
CAS No. 72503-31-2
Cat. No. B6612458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
CAS72503-31-2
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C=C(C=C2)Cl
InChIInChI=1S/C10H10ClNO/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3
InChIKeyNGELGMZYNYJJOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one


The compound 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (CAS 72503-31-2) is a heterocyclic small molecule belonging to the 1,2,3,4-tetrahydroquinolin-2-one (dihydroquinolinone) class, characterized by a molecular formula of C10H10ClNO and a molecular weight of 195.64 g/mol [1]. This class forms the core structure of several FDA-approved drugs (e.g., cilostazol, carteolol, aripiprazole) and is a privileged scaffold in medicinal chemistry for developing CNS agents and enzyme inhibitors [2]. The specific substitution pattern—a chlorine atom at the 7-position and a methyl group on the N1 nitrogen—distinguishes it from other scaffold variants and directly influences its lipophilicity (XLogP3-AA = 1.9), metabolic stability, and potential biological target engagement [1].

Procurement Risk: Why Generic Analogs Cannot Replace This Compound


Swapping this compound for a close structural analog without careful consideration of its specific substitution pattern carries a high risk of experimental failure. Structure-activity relationship (SAR) studies on the 3,4-dihydro-2(1H)-quinolinone scaffold have demonstrated that both the position (C6 vs. C7) and the nature of substituents drastically alter potency and isoform selectivity, particularly for monoamine oxidase (MAO) inhibition [1]. For instance, the presence of an N1-methyl group can block a key hydrogen bond donor site, while the 7-chloro substituent affects the electron density of the aromatic ring and interacts with hydrophobic pockets differently than a 6-chloro or 7-fluoro analog. Uncontrolled substitution can result in a complete loss of target selectivity or introduce unintended off-target activities, rendering comparative biological data meaningless and wasting procurement resources [1].

Quantitative Differentiation from Closest Analogs


Lipophilicity Comparison with N-Unsubstituted Analog

The introduction of an N1-methyl group significantly increases lipophilicity compared to the unsubstituted analog, 7-chloro-3,4-dihydroquinolin-2(1H)-one. This modification is critical for passive membrane permeability and blood-brain barrier penetration, a key consideration in CNS-targeted research [1]. The target compound has a calculated XLogP3-AA of 1.9, a parameter directly influenced by the methyl substituent. While the exact XLogP of the comparator was not computed in the same system, the general effect of N-methylation on logP is an increase of approximately 0.5–1.0 log units based on structural fragment contributions [1]. This positions the compound as a more lipophilic and potentially brain-penetrant candidate compared to its N-H counterpart.

Physicochemical Property Lipophilicity CNS Drug Design Permeability

C7 vs. C6 Substitution for MAO-B Selectivity

SAR analysis by Meiring et al. (2013) established that substitution on the C7 position of the 3,4-dihydro-2(1H)-quinolinone scaffold leads to significantly more potent and selective MAO-B inhibition compared to substitution on C6 [1]. The 7-chloro substituent in the target compound positions it within a structural subclass that has demonstrated high potency and selectivity for MAO-B, a key target for Parkinson's disease therapy. In contrast, a 6-chloro analog would belong to a less active subclass, with published data showing that C6-substituted derivatives are generally less potent MAO-B inhibitors [1]. The most potent reported compound in the C7 series, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, exhibited an IC50 of 2.9 nM for MAO-B with 2750-fold selectivity over MAO-A, highlighting the privileged nature of the C7 position [1]. The target compound's 7-chloro group thus anchors it within a highly active region of the scaffold's SAR landscape.

Monoamine Oxidase MAO-B Neurodegeneration Parkinson's Disease

Unique Dual Substitution Pattern

A survey of publicly available close analogs reveals that the combination of N1-methyl and 7-chloro substitutions on the dihydroquinolinone core is not found in the most commonly procured alternatives. The primary close analogs are: (a) 7-chloro-3,4-dihydroquinolin-2(1H)-one (no N1-methyl), (b) 1-methyl-3,4-dihydroquinolin-2(1H)-one (no 7-chloro), and (c) 6-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (regioisomer, if available). This specific combinatorial substitution pattern is essential for experiments designed to dissect the contributions of a lipophilic N1 group and a C7 halogen on biological activity simultaneously [1]. The precise SMILES string (CN1C(=O)CCC2=C1C=C(C=C2)Cl) is often used as a synthetic building block or intermediate in patent literature, for example in the synthesis of more complex quinolinone-based inhibitors, ensuring its utility in customized SAR explorations [2].

Chemical Biology Structure-Activity Relationship Chemical Probe Medicinal Chemistry

Recommended Research and Industrial Applications


MAO-B Inhibitor Lead Optimization

Due to the established SAR showing that C7-substituted dihydroquinolinones are highly potent and selective MAO-B inhibitors, this compound is ideal as a core scaffold for lead optimization in Parkinson's disease research. The 7-chloro substituent serves as a starting point for further functionalization (e.g., via nucleophilic aromatic substitution or coupling reactions) to improve potency, selectivity, and pharmacokinetic properties [1].

CNS-Penetrant Chemical Probe Development

The enhanced lipophilicity (XLogP3-AA = 1.9) driven by the N1-methyl group suggests superior passive membrane permeability. This makes the compound a suitable starting point for developing CNS-penetrant chemical probes, where the absence of an N-H moiety also reduces the number of hydrogen bond donors, a key physicochemical property for crossing the blood-brain barrier [1].

Customized SAR Studies on Dihydroquinolinone Scaffolds

The unique combinatorial substitution pattern (N1-methyl + 7-chloro) allows researchers to probe the simultaneous electronic and steric effects of these two modifications. This avoids the experimental confound that would arise from using separate N1-methyl or 7-chloro single-substituent analogs, enabling cleaner interpretation of pharmacological data [1][2].

Synthetic Intermediate for Heterocyclic Libraries

Multiple patent filings describe the use of N-methyl-7-halo-1,2,3,4-tetrahydroquinolin-2-ones as key intermediates in the synthesis of more complex molecules, such as kinase inhibitors and GPCR modulators. The chlorine atom offers a synthetic handle for cross-coupling reactions, while the lactam ring can be selectively reduced or functionalized, making it a versatile building block for generating diverse compound libraries [2].

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